molecular formula C18H13N3O3 B5382525 4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID

4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID

Cat. No.: B5382525
M. Wt: 319.3 g/mol
InChI Key: HVBLHVQUHWPHIO-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions . The reaction is facilitated by the use of sodium metabisulphite as an oxidizing agent in a solvent mixture. The resulting benzimidazole derivative is then subjected to further reactions to introduce the cyano and vinyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can have different pharmacological properties .

Scientific Research Applications

4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity . The cyano and vinyl groups enhance its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID is unique due to the presence of both cyano and vinyl groups, which enhance its chemical reactivity and potential applications. Its complex structure allows for diverse pharmacological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-24-14-6-7-15-16(9-14)21-17(20-15)13(10-19)8-11-2-4-12(5-3-11)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBLHVQUHWPHIO-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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